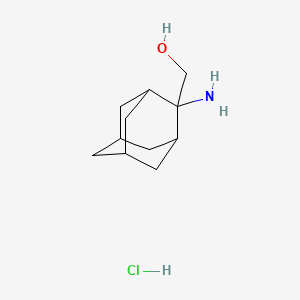
(2-Aminoadamantan-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Aminoadamantan-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1257334-61-4 . It has a molecular weight of 217.74 and its IUPAC name is (1R,3S,5r,7r)-2-aminoadamantan-2-yl)methanol hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H19NO.ClH/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7;/h7-10,13H,1-6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 217.74 .科学的研究の応用
Supramolecular Compounds and Dielectric Properties
The reaction of 1-aminoadamantane hydrochloride with divalent metal chloride in methanol solution results in unusual supramolecular compounds. These compounds exhibit significant dielectric properties, which have been measured at different temperatures and frequencies. The study on these compounds reveals that the rotator-stator assemblies formed by the adamantan-1-aminium cations and crown ethers through hydrogen-bond interactions lead to discrepancies in network structures, impacting their dielectric constants. Such insights contribute to the understanding of molecular interactions and the design of materials with specific dielectric properties (Fu, Zhao, & Ge, 2011).
Magnetic Properties of Hydrochloride Crystals
Research on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals demonstrates the relationship between magnetic properties and crystal-stacking structures. The study found that these radicals in crystals exist as diamagnetic dimers, leading to low magnetic susceptibilities. Such findings are crucial for the development of new materials with tailored magnetic behaviors (Yong, Zhang, & She, 2013).
Synthesis and Potential Applications
The synthesis of novel 2-aminoadamantane derivatives, including their hydrochlorides, has shown marked antiarrhythmic activity in pharmacological studies. These derivatives provide a basis for developing new therapeutic agents with improved efficacy and safety profiles. The exploration of the relationship between chemical structures and pharmacological activities aids in the rational design of drugs (Avdyunina et al., 2019).
Biomimetic Chelating Ligands
The preparation of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol showcases the potential of using adamantane-based compounds as precursors for biomimetic chelating ligands. These ligands could play a crucial role in mimicking biological processes, offering pathways for innovative research in biochemistry and materials science (Gaynor, McIntyre, & Creutz, 2023).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(2-amino-2-adamantyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7;/h7-10,13H,1-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMFJTVKQGIQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
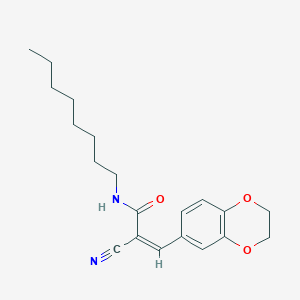


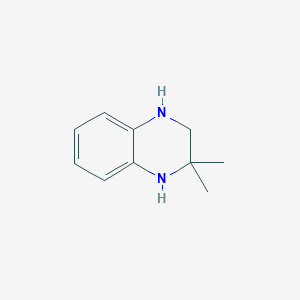
![2-(2-Methylpyrrolo[2,3-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2806111.png)
![2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B2806112.png)
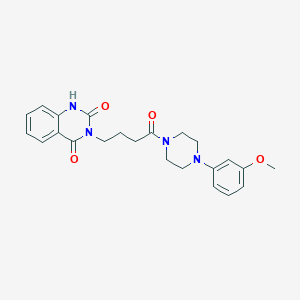
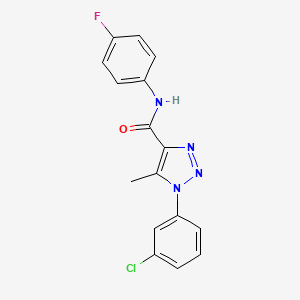
![11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B2806122.png)
![5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2806123.png)
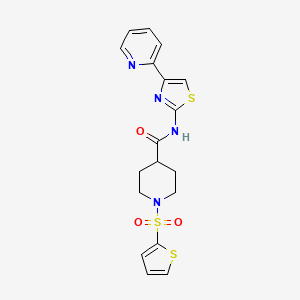
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806125.png)
![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole](/img/structure/B2806126.png)
![3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2806127.png)
